molecular formula C14H14O5 B12623795 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-

Cat. No.: B12623795
M. Wt: 262.26 g/mol
InChI Key: RZIAOBLRCIAMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- is an organic compound with the molecular formula C14H14O5 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at the 4, 5, and 6 positions and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 5, and 6 positions. This can be achieved using methanol and a suitable catalyst under controlled conditions.

    Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2 position. This can be done using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methoxylation: Large-scale methoxylation of naphthalene using industrial reactors.

    Efficient Carboxylation: Carboxylation using high-pressure carbon dioxide and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    4,5,6-Trimethoxy-1-naphthoic acid: Similar structure but with the carboxylic acid group at a different position.

    2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-: Another derivative with methoxy groups at different positions.

Uniqueness

2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4,5,6-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-17-10-5-4-8-6-9(14(15)16)7-11(18-2)12(8)13(10)19-3/h4-7H,1-3H3,(H,15,16)

InChI Key

RZIAOBLRCIAMKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.